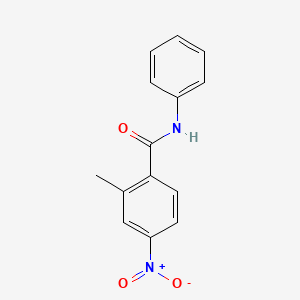
2-methyl-4-nitro-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-4-nitrobenzanilide is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzanilide, where the aniline nitrogen is substituted with a methyl group and the para position of the benzene ring is substituted with a nitro group
准备方法
Synthetic Routes and Reaction Conditions
N-Methyl-4-nitrobenzanilide can be synthesized through several methods. One common approach involves the reaction of N-methylbenzanilide with nitric acid to introduce the nitro group at the para position. The reaction typically requires a strong acid catalyst and controlled temperature conditions to ensure the selective nitration of the aromatic ring.
Another method involves the acylation of N-methylaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. This reaction proceeds through the formation of an amide bond between the aniline nitrogen and the carbonyl carbon of the benzoyl chloride.
Industrial Production Methods
In industrial settings, the production of N-Methyl-4-nitrobenzanilide may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, to optimize yield and purity. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality N-Methyl-4-nitrobenzanilide suitable for various applications.
化学反应分析
Types of Reactions
N-Methyl-4-nitrobenzanilide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions replace the nitro group.
Oxidation: The methyl group on the aniline nitrogen can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Hydroxide ions in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Reduction: N-Methyl-4-aminobenzanilide.
Substitution: 4-Hydroxy-N-methylbenzanilide.
Oxidation: N-Carboxymethyl-4-nitrobenzanilide.
科学研究应用
N-Methyl-4-nitrobenzanilide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways involving nitroaromatic compounds.
Medicine: Research into its potential as a pharmacophore for developing new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable nitro group and aromatic structure.
作用机制
The mechanism of action of N-Methyl-4-nitrobenzanilide involves its interaction with molecular targets through its nitro and amide functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, such as proteins and nucleic acids. The amide bond provides stability and facilitates binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Nitrobenzanilide: Lacks the methyl group on the aniline nitrogen, resulting in different reactivity and binding properties.
N-Methyl-4-aminobenzanilide:
4-Methyl-4’-nitrobenzanilide: Contains an additional methyl group on the benzene ring, affecting its steric and electronic properties.
Uniqueness
N-Methyl-4-nitrobenzanilide is unique due to the combination of its nitro and methyl groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group allows for various chemical transformations, while the methyl group on the aniline nitrogen enhances its stability and binding affinity to specific targets.
属性
分子式 |
C14H12N2O3 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC 名称 |
2-methyl-4-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C14H12N2O3/c1-10-9-12(16(18)19)7-8-13(10)14(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) |
InChI 键 |
YRCJBPDHLNMQEM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


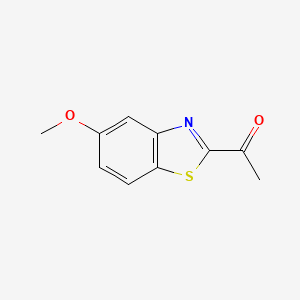

![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)
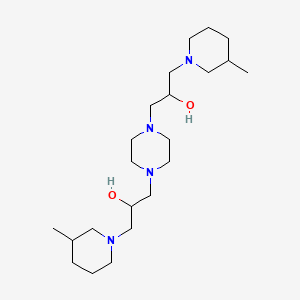
![1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12083097.png)
![5-[[5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B12083105.png)
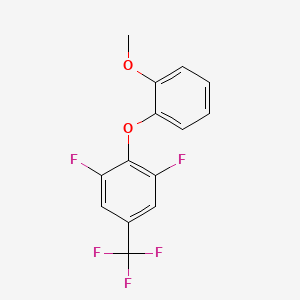

![1-(4,6-Dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)nonan-1-one](/img/structure/B12083121.png)

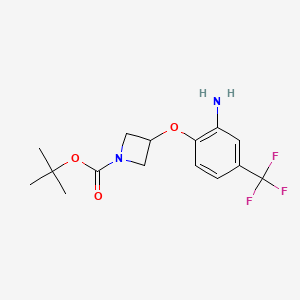
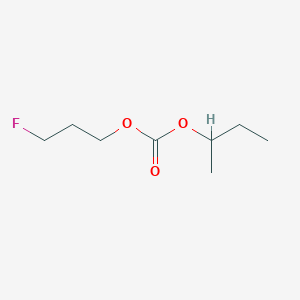
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)

